molecular formula C12H17Br2NO2S B14917910 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide

2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide

Cat. No.: B14917910
M. Wt: 399.14 g/mol
InChI Key: VJUJXOPZRDUUBR-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methyl-N-(pentan-3-yl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring, a methyl group, and a branched pentan-3-yl substituent on the sulfonamide nitrogen.

Properties

Molecular Formula

C12H17Br2NO2S

Molecular Weight

399.14 g/mol

IUPAC Name

2,5-dibromo-N-methyl-N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H17Br2NO2S/c1-4-10(5-2)15(3)18(16,17)12-8-9(13)6-7-11(12)14/h6-8,10H,4-5H2,1-3H3

InChI Key

VJUJXOPZRDUUBR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the bromination of n-methyl-n-(pentan-3-yl)benzene using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with a sulfonamide reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The closest analog identified in the literature is 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid (reported in ), which shares a similar halogenated benzene core but differs in substituents (Table 1). Key distinctions include:

  • Halogen Type : Bromine (Br) in the target compound vs. chlorine (Cl) in the dichloro analog. Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) may increase steric hindrance and alter crystal packing.
  • Sulfonamide Substituents: The target compound features N-methyl and N-pentan-3-yl groups, whereas the dichloro analog has a 3-methylbutanoic acid moiety. The pentan-3-yl group introduces greater hydrophobicity compared to the carboxylic acid group, likely reducing aqueous solubility.

Table 1: Structural and Crystallographic Comparison

Compound Name Halogen Substituents Sulfonamide Substituents Mean C–C Bond Length (Å) R Factor Data-to-Parameter Ratio
2,5-Dibromo-N-methyl-N-(pentan-3-yl)benzenesulfonamide Br (2,5-positions) N-methyl, N-pentan-3-yl Not reported Not reported Not reported
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid Cl (2,5-positions) 3-methylbutanoic acid 0.005 0.041 18.9

The dichloro analog’s crystallographic data (R factor = 0.041) indicate high structural precision, achieved via single-crystal X-ray diffraction at 293 K . The absence of comparable data for the dibromo compound suggests its crystal structure remains uncharacterized.

Biological Activity

2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance. The presence of bromine atoms at the 2 and 5 positions enhances its reactivity and potential interaction with biological targets. The n-methyl and pentan-3-yl substituents contribute to its lipophilicity, which may influence membrane permeability and bioactivity.

Inhibition of Kinases

Research indicates that compounds with sulfonamide groups often act as inhibitors of various kinases. For instance, structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide moiety can significantly impact the inhibitory activity against kinases such as FLT3. The introduction of bromine substituents has been associated with enhanced potency against certain cancer cell lines by affecting kinase signaling pathways .

Cell Cycle Arrest and Apoptosis

The compound has been noted to induce cell cycle arrest in cancer cells. Specifically, it has been observed to promote G2/M phase arrest through the inhibition of cyclin-dependent kinases (CDKs), leading to apoptosis in various cancer models. This mode of action is critical for its potential use in cancer therapeutics .

Biological Activity Data

The following table summarizes key biological activities and findings related to 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide:

Biological Activity IC50 Value Cell Line Mechanism
Inhibition of FLT3 Kinase7.89 nMMV4-11 cellsKinase inhibition
Induction of ApoptosisNot specifiedVarious cancer cellsCell cycle arrest
Antiproliferative ActivityNot specifiedPDAC xenograftsInduction of apoptosis

Case Studies

  • Cancer Cell Proliferation
    In a study examining the effects of various sulfonamide derivatives, 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide demonstrated significant antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cells. The compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Kinase Inhibition Studies
    Further investigations into the compound's kinase inhibition profile revealed that it effectively inhibited FLT3 kinase activity at low nanomolar concentrations. This finding underscores the importance of the sulfonamide group in mediating these interactions and highlights the potential for developing targeted therapies based on this scaffold .

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